2-(2,4,6-Tribromophenyl)acetonitrile
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Overview
Description
2-(2,4,6-Tribromophenyl)acetonitrile is an organic compound with the molecular formula C8H4Br3N. It is a derivative of acetonitrile, where the phenyl ring is substituted with three bromine atoms at the 2, 4, and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Tribromophenyl)acetonitrile typically involves the bromination of phenylacetonitrile. The reaction is carried out using bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions to ensure selective bromination at the 2, 4, and 6 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Tribromophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,4,6-tribromophenyl)acetic acid.
Reduction: Formation of 2-(2,4,6-tribromophenyl)ethylamine.
Substitution: Formation of various substituted phenylacetonitriles depending on the nucleophile used.
Scientific Research Applications
2-(2,4,6-Tribromophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Tribromophenyl)acetonitrile involves its interaction with specific molecular targets. The bromine atoms and nitrile group play crucial roles in its reactivity and interactions. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE)
- Decabromodiphenyl ethane (DBDPE)
- Hexabromobenzene (HBBz)
- Pentabromoethylbenzene (PBEB)
- Pentabromotoluene (PBT)
- 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH)
Uniqueness
2-(2,4,6-Tribromophenyl)acetonitrile is unique due to its specific substitution pattern and the presence of the nitrile group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
2-(2,4,6-Tribromophenyl)acetonitrile is a brominated organic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial applications and as a reactive flame retardant. This article explores the compound's synthesis, biological activity, toxicity profile, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C9H6Br3N. The compound features a 2,4,6-tribromophenyl group linked to an acetonitrile moiety. The synthesis typically involves the bromination of phenylacetonitrile using bromine under controlled conditions to achieve selective substitution at the aromatic ring. The general reaction can be summarized as follows:
This method ensures the formation of the desired product while minimizing by-products.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various pathogens, which can be attributed to the electron-withdrawing nature of the bromine atoms that enhance its reactivity. The tribromophenyl group plays a crucial role in increasing the compound's efficacy against bacteria and fungi.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL.
- Toxicity Assessment : Toxicological evaluations revealed that while the compound exhibits antimicrobial properties, it also presents a toxicity profile that necessitates careful handling. In vitro tests on human cell lines indicated cytotoxic effects at higher concentrations (>100 µg/mL), suggesting a need for further investigation into its safety for potential therapeutic use.
- Flame Retardant Applications : The compound's structure allows it to function effectively as a flame retardant. Its brominated nature contributes to its stability and effectiveness in preventing combustion in various materials. Research has shown that it can reduce flammability in polymer matrices significantly.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2,4,6-Tribromophenol | Brominated phenolic compound | Reactive flame retardant |
3-(2,4,6-Tribromophenyl)propanoic acid | Contains a carboxylic acid group | Potential anti-inflammatory properties |
3-(Bromomethyl)-1H-indole | Indole structure with bromomethyl group | Exhibits unique biological activities |
The presence of multiple bromine atoms in these compounds enhances their reactivity and potential applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H4Br3N |
---|---|
Molecular Weight |
353.84 g/mol |
IUPAC Name |
2-(2,4,6-tribromophenyl)acetonitrile |
InChI |
InChI=1S/C8H4Br3N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 |
InChI Key |
UDWVHCZATQCGOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CC#N)Br)Br |
Origin of Product |
United States |
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